(5,6-dimethoxy-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
CAS No.:
Cat. No.: VC14766956
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O3 |
|---|---|
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | (5,6-dimethoxy-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
| Standard InChI | InChI=1S/C22H21N3O3/c1-27-20-10-13-9-18(24-17(13)11-21(20)28-2)22(26)25-8-7-15-14-5-3-4-6-16(14)23-19(15)12-25/h3-6,9-11,23-24H,7-8,12H2,1-2H3 |
| Standard InChI Key | ONEHKMJNXHAHJE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=C(N2)C(=O)N3CCC4=C(C3)NC5=CC=CC=C45)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of two fused heterocyclic systems:
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5,6-Dimethoxy-1H-indol-2-yl: A bicyclic indole scaffold with methoxy substitutions at positions 5 and 6. The indole nucleus is aromatic, with a pyrrole ring fused to a benzene ring. The electron-donating methoxy groups influence electronic distribution, enhancing reactivity at specific positions.
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1,3,4,9-Tetrahydro-2H-beta-carbolin-2-yl: A partially saturated beta-carboline system, which retains the pyrido[3,4-b]indole backbone but with reduced aromaticity due to saturation at positions 1,3,4, and 9. This modification increases conformational flexibility and may enhance binding to biological targets .
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Methanone Bridge: A carbonyl group (-CO-) connecting the indole and beta-carboline moieties at their 2-positions. This linkage introduces steric and electronic effects that modulate intermolecular interactions .
Molecular Formula and Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 375.43 g/mol
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Key Functional Groups:
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Methoxy (-OCH) at indole C5 and C6
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Secondary amine (-NH-) in the beta-carboline ring
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Ketone (-CO-) bridging the two heterocycles
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Synthetic Strategies and Challenges
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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5,6-Dimethoxyindole-2-carboxylic Acid: Prepared via:
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Methoxylation of indole precursors using Cu(I)-mediated coupling.
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Selective protection/deprotection of hydroxyl groups.
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1,3,4,9-Tetrahydro-2H-beta-carboline: Synthesized through:
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Ketone Bridge Formation: Achieved via:
Key Reaction Steps
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Indole Functionalization:
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Beta-Carboline Synthesis:
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Convergent Coupling:
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methoxy Substitutions: Electron-donating groups at indole C5/C6 enhance lipid solubility and blood-brain barrier penetration.
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Beta-Carboline Saturation: Partial saturation reduces cytotoxicity while retaining target affinity .
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Ketone Bridge: Introduces torsional strain but enables H-bonding with biological targets .
Applications in Drug Discovery
Oncology
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Dual Topoisomerase/DNA Targeting: Hybrid structure may synergize intercalation and enzyme inhibition .
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Overcoming Multidrug Resistance: Methoxy groups potentially evade efflux pumps.
Neuropsychiatry
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Depression/Anxiety: Tetrahydro-beta-carboline moiety suggests MAO-A inhibition potential .
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Neuroprotection: Antioxidant properties of indole derivatives may mitigate oxidative stress.
Anti-Infective Agents
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Broad-Spectrum Activity: Indole-beta-carboline hybrids could target microbial membranes and nucleic acids.
Comparison with Structural Analogs
Future Research Directions
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Synthetic Optimization:
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Biological Profiling:
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Screen against NCI-60 cancer cell line panel.
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Assess pharmacokinetics in rodent models.
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Computational Studies:
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Molecular docking with topoisomerase II and 5-HT receptors.
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QSAR modeling to predict toxicity profiles.
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